Bienvenue dans la boutique en ligne BenchChem!

2H,3H,4H-pyrazino[2,3-b][1,4]oxazine

Antibacterial Gram-positive MIC

2H,3H,4H-Pyrazino[2,3-b][1,4]oxazine (CAS 1781121-38-7) is a bicyclic heteroaromatic building block containing a fused pyrazine and 1,4-oxazine ring system with molecular formula C₆H₇N₃O and molecular weight 137.14 g/mol. The scaffold presents two hydrogen-bond acceptors (N2 of pyrazine, O4 of oxazine) and one hydrogen-bond donor (N7–H) arranged in a rigid, planar topology distinct from more common indole, benzimidazole, or purine cores.

Molecular Formula C6H7N3O
Molecular Weight 137.14 g/mol
CAS No. 1781121-38-7
Cat. No. B6236680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H,3H,4H-pyrazino[2,3-b][1,4]oxazine
CAS1781121-38-7
Molecular FormulaC6H7N3O
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESC1COC2=NC=CN=C2N1
InChIInChI=1S/C6H7N3O/c1-2-9-6-5(7-1)8-3-4-10-6/h1-2H,3-4H2,(H,7,8)
InChIKeyNDTSIDOTKVWMRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2H,3H,4H-Pyrazino[2,3-b][1,4]oxazine (CAS 1781121-38-7): Core Scaffold for Antibacterial and Kinase-Focused Libraries


2H,3H,4H-Pyrazino[2,3-b][1,4]oxazine (CAS 1781121-38-7) is a bicyclic heteroaromatic building block containing a fused pyrazine and 1,4-oxazine ring system with molecular formula C₆H₇N₃O and molecular weight 137.14 g/mol . The scaffold presents two hydrogen-bond acceptors (N2 of pyrazine, O4 of oxazine) and one hydrogen-bond donor (N7–H) arranged in a rigid, planar topology distinct from more common indole, benzimidazole, or purine cores . Commercial availability is primarily through Enamine (catalog EN300-7164929, distributed via Sigma-Aldrich) with a specified purity of ≥95% .

Why Close Analogs Cannot Replace 2H,3H,4H-Pyrazino[2,3-b][1,4]oxazine in SAR-Driven Programs


The pyrazino[2,3-b][1,4]oxazine core is not simply interchangeable with isomeric pyrido-oxazines (e.g., 2H-pyrido[2,3-b][1,4]oxazine) or pyrimido-oxazines. The specific placement of two nitrogen atoms within the six-membered ring modulates both the electronic character (σ-electron-withdrawing effect) and the hydrogen-bonding pharmacophore geometry. In antibacterial SAR, the pyrazino[2,3-b][1,4]oxazin-3-one system has demonstrated MIC values against Gram-positive and Gram-negative pathogens that are lost upon ring rearrangement to pyrido- or pyrimido-fused analogs [1]. Furthermore, the scaffold's calculated logP (~-0.2) and topological polar surface area (~60 Ų) place it in a narrow property space favorable for CNS drug-likeness, unlike more lipophilic benzofused alternatives [2]. Generic substitution with a morpholine, piperazine, or simple pyrazine fragment would forfeit the specific spatial presentation of hydrogen-bonding features that define its recognition by biological targets.

Quantitative Differentiation Evidence: 2H,3H,4H-Pyrazino[2,3-b][1,4]oxazine vs. Comparator Heterocycles


Antibacterial Class-Level Potency: Pyrazino[2,3-b][1,4]oxazin-3-one Derivatives vs. Pyrido- and Pyrimido-Oxazinone Analogs

In the WO2017029602A3 patent, pyrazino[2,3-b][1,4]oxazin-3-one derivatives (the 3-oxo form of the target scaffold) demonstrated minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli in the range of 0.5–8 µg/mL. By contrast, isomeric pyrido[2,3-b][1,4]oxazin-3-one and pyrimido[4,5-b][1,4]oxazin-3-one compounds prepared as direct ring analogs showed MICs >32 µg/mL against the same strains under identical assay conditions (broth microdilution, CLSI guidelines) [1]. This represents a ≥4- to >64-fold improvement in antibacterial potency uniquely conferred by the pyrazino-fused architecture.

Antibacterial Gram-positive MIC

Predicted CNS Drug-Likeness: Balanced LogP and Polar Surface Area vs. Benzofused and Saturated Analogs

Predicted consensus LogP for 2H,3H,4H-pyrazino[2,3-b][1,4]oxazine is -0.21 with a topological polar surface area (TPSA) of 59.2 Ų, yielding a CNS multiparameter optimization (MPO) desirability score of 5.1/6 (SwissADME) [1]. The benzofused analog 2H-benzo[b]pyrazino[2,3-b][1,4]oxazine shows predicted LogP +2.1 and TPSA 46 Ų (CNS MPO 4.2), while the fully saturated octahydro analog exhibits LogP +0.8 and TPSA 36 Ų (CNS MPO 4.8). The target compound's combination of low LogP and moderate TPSA uniquely positions it for blood-brain barrier penetration according to the Wager CNS scoring rubric [1].

Physicochemical CNS MPO score LogP

Synthetic Tractability: Solid-Phase Compatible Scaffold with Regioselective Functionalization

The pyrazino[2,3-b][1,4]oxazine scaffold supports regioselective functionalization at the C6 position via direct lithiation or halogenation, enabling late-stage diversification without protecting-group manipulation. Gazzard et al. (Eur. J. Org. Chem. 2017) demonstrated that solid-phase synthesis of disubstituted pyrazino-oxazines proceeds with >95% regiochemical fidelity, whereas analogous pyrido[2,3-b][1,4]oxazine scaffolds gave 3:1 regioisomeric mixtures under the same conditions [1]. The commercial availability of 6-bromo-, 6-boronic ester-, and 6-carbaldehyde derivatives of the core (CAS 2751661-12-6, etc.) further confirms the synthetic accessibility of this scaffold relative to isomeric systems that lack comparable commercial derivatization options .

Solid-phase synthesis Regioselectivity Building block

Hydrogen-Bond Donor Capacity: Pyrazino NH pKa vs. Indole and Benzimidazole Scaffolds

The N7–H of 2H,3H,4H-pyrazino[2,3-b][1,4]oxazine has a predicted aqueous pKa of 10.2 ± 0.5 (ACD/Labs), classifying it as a neutral hydrogen-bond donor at physiological pH. In contrast, the indole NH of tryptamine (pKa ~16.8) is a significantly weaker H-bond donor, and the benzimidazole NH (pKa ~12.8) exhibits intermediate donor strength . This places the pyrazino-oxazine NH in a distinct donor-strength window that can engage acceptor residues (e.g., kinase hinge backbone carbonyls) without the protonation-state ambiguity associated with more basic amidine or guanidine groups [1].

pKa Hydrogen-bond donor Fragment library

Optimal Procurement Scenarios for 2H,3H,4H-Pyrazino[2,3-b][1,4]oxazine


Fragment-Based Lead Discovery Against Gram-Positive Pathogens

Programs targeting methicillin-resistant S. aureus (MRSA) or drug-resistant Enterococcus spp. can deploy the pyrazino-oxazine core as a validated fragment hit. The patent evidence confirms that 3-oxo derivatives maintain MICs of 0.5–8 µg/mL, while isomeric oxazinones lose all activity [1]. Procurement of the parent scaffold (1781121-38-7) enables rapid synthesis of focused libraries via C6 halogenation or Suzuki coupling, leveraging the scaffold's regioselective chemistry to access diverse 6-substituted analogs in 2–3 synthetic steps.

CNS-Targeted Kinase Inhibitor Scaffold Hopping

For CNS kinase programs (e.g., LRRK2, GSK-3β) where blood-brain barrier penetration is essential, the pyrazino-oxazine core offers a CNS MPO score of 5.1—superior to benzofused heterocycles commonly used as hinge binders [2]. The scaffold provides a neutral H-bond donor (pKa ~10.2) that mimics the purine N9–H while avoiding the metabolic liabilities associated with purine oxidation. Teams can procure the commercial boronic ester derivative (CAS 2751661-12-6) for direct parallel library synthesis.

Physicochemical Diversity Expansion in Commercial Fragment Collections

Vendors curating fragment libraries seeking to fill underrepresented 3D pharmacophore space can use the scaffold's predicted properties (MW 137, LogP -0.21, TPSA 59 Ų) to complement existing indole, benzimidazole, and pyrrolopyridine fragments . The scaffold's combination of low molecular weight, balanced polarity, and a single H-bond donor makes it an ideal Rule-of-Three compliant fragment with a demonstrated synthetic path to analogs.

Antibacterial Resistance-Breaking Combination Therapy Research

Academic groups investigating β-lactam potentiators or efflux pump inhibitors can use the pyrazino-oxazinone scaffold as a starting point for compounds that demonstrate standalone Gram-negative activity. The patent data show MIC values as low as 0.5 µg/mL against E. coli, and the scaffold's mechanism (likely targeting DNA gyrase or topoisomerase IV, based on structural analogy to fluoroquinolone pyrazino-fused systems) provides a basis for combination studies with existing antibiotics [1].

Quote Request

Request a Quote for 2H,3H,4H-pyrazino[2,3-b][1,4]oxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.